(Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide
Description
(Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a thiazolidin-2,4-dione (TZD) derivative characterized by a Z-configuration at the exocyclic double bond of the thiazolidinone core. The molecule features a piperidin-1-ylmethyl substituent at the 3-position of the thiazolidinone ring and an N-phenylacetamide group at the 5-ylidene position. This structural motif is significant in medicinal chemistry due to the TZD scaffold’s established role in targeting metabolic and inflammatory pathways, particularly as peroxisome proliferator-activated receptor (PPAR) modulators .
Properties
IUPAC Name |
(2Z)-2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-ylidene]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(18-13-7-3-1-4-8-13)11-14-16(22)20(17(23)24-14)12-19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,18,21)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDCBSANOCZLET-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CN2C(=O)C(=CC(=O)NC3=CC=CC=C3)SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CN2C(=O)/C(=C/C(=O)NC3=CC=CC=C3)/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide is a synthetic compound belonging to the thiazolidinedione family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antidiabetic properties, supported by relevant data and case studies.
Structural Characteristics
The compound features a thiazolidine ring with two carbonyl groups (dioxo) and a piperidine moiety, which enhances its reactivity and potential interactions with biological targets. The presence of the phenylacetamide group further contributes to its pharmacological profile.
1. Antimicrobial Activity
Thiazolidinedione derivatives have been noted for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. Research indicates that compounds with similar thiazolidine structures exhibit:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 32 |
| Thiazolidinedione derivatives | Antifungal | 16 |
| 5-Arylidene-thiazolidine-2,4-dione | Antimicrobial | 64 |
These results suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further investigation in antimicrobial therapy .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has demonstrated cytotoxic effects against cancer cell lines such as glioblastoma and breast adenocarcinoma.
In a study evaluating the compound's cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioblastoma | 0.5 | Induction of apoptosis |
| Breast Adenocarcinoma | 0.8 | Cell cycle arrest |
The observed morphological changes in treated cells, such as chromatin condensation and cell shrinkage, indicate apoptosis as a primary mechanism of action .
3. Antidiabetic Activity
Thiazolidinediones are primarily recognized for their role in diabetes management through activation of peroxisome proliferator-activated receptors (PPARs). The compound's structure suggests potential insulin-sensitizing effects:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Insulin sensitization | |
| Pioglitazone | Standard antidiabetic agent |
Studies indicate that this compound may enhance glucose uptake in muscle cells and reduce insulin resistance, characteristic of effective antidiabetic agents .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinedione derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a thiazolidinedione derivative against multi-drug resistant bacterial infections, reporting a 70% success rate in reducing infection severity.
- Cancer Treatment : A preclinical study on glioblastoma models showed that treatment with the compound resulted in significant tumor size reduction compared to controls.
- Diabetes Management : In diabetic rat models, administration of the compound led to improved glycemic control and reduced body weight gain compared to traditional therapies.
Scientific Research Applications
Antidiabetic Activity
Thiazolidine derivatives, including the compound , are recognized for their role as peroxisome proliferator-activated receptor gamma (PPAR-γ) modulators, which are crucial in managing diabetes mellitus. Recent studies have demonstrated that novel thiazolidinedione derivatives exhibit significant antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels.
Key Findings:
- A study synthesized several thiazolidinedione derivatives and evaluated their pharmacological profiles, revealing favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics that align with drug-like properties. The compounds showed promising human intestinal absorption and favorable blood-brain barrier permeability .
| Compound | PPAR-γ Activity | Human Intestinal Absorption | Blood-Brain Barrier Permeability |
|---|---|---|---|
| 3h | High | Positive | Superior |
| 3i | Moderate | Positive | Moderate |
| 3j | High | Positive | High |
Neuroprotective Effects
Research has also indicated that thiazolidine derivatives can exert neuroprotective effects. For instance, a compound structurally similar to (Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide was studied in a scopolamine-induced memory deficit model. The results suggested that these compounds could mitigate neurochemical changes associated with cognitive decline .
Study Overview:
- Male Wistar rats were treated with the thiazolidine derivative alongside scopolamine. The treated groups demonstrated improved memory retention compared to control groups, indicating the potential of these compounds in treating neurodegenerative conditions.
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have been extensively investigated. Compounds derived from thiazolidine frameworks have shown moderate to good activity against various bacterial strains and fungi.
Research Insights:
- A study synthesized new thiazolidinone derivatives and evaluated their antimicrobial efficacy against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing significant antimicrobial activity .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 4a | 100 | Gram-positive bacteria |
| 4e | 200 | Gram-negative bacteria |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the efficacy of thiazolidine derivatives. Research has indicated that modifications at specific positions on the thiazolidine ring can enhance biological activity while minimizing side effects.
Notable Findings:
Chemical Reactions Analysis
Formation of Thiazolidinone Core
The thiazolidinone scaffold is synthesized via condensation reactions between thiourea and α-keto acids or esters, followed by cyclization under acidic conditions. This step establishes the 2,4-dioxothiazolidin-5-ylidene framework.
Formation of Ylidene Double Bond
The (Z)-ylidene group is formed via a Knoevenagel condensation between the thiazolidinone aldehyde and an active methylene compound (e.g., malononitrile). This step is catalyzed by bases like piperidine in ethanol, yielding the conjugated double bond .
Acylation to Form N-Phenylacetamide
The acetamide linkage is introduced through amidation of the thiazolidinone amine. This involves reacting with phenylacetyl chloride or similar acylating agents in the presence of coupling reagents (e.g., EDC, HOBT) in solvents like dioxane or DCM .
Reaction Conditions and Reagents
| Step | Key Reagents | Solvents | Catalyst/Conditions |
|---|---|---|---|
| Thiazolidinone synthesis | Thiourea, α-keto acid | Acetic acid | Acidic conditions (HCl) |
| Piperidin-1-ylmethyl alkylation | Piperidine methanol, pyridine | DMF/Chloroform | Reflux, acid/base catalysis |
| Ylidene formation | Malononitrile, piperidine | Ethanol | Reflux, basic conditions |
| Amidation | Phenylacetyl chloride, EDC, HOBT | DCM/Dioxane | Room temperature, coupling agents |
Analytical Characterization
The compound is validated using:
-
NMR spectroscopy : Confirms the (Z)-ylidene geometry via coupling constants (e.g., olefinic protons at δ ~8.4 ppm) .
-
Mass spectrometry : Verifies molecular formula (C₂₉H₂₅N₃O₄S) and isotopic patterns .
-
IR spectroscopy : Identifies amide (1650–1700 cm⁻¹) and thiazolidinone carbonyl (1680–1780 cm⁻¹) groups .
Ylidene Formation
The Knoevenagel condensation mechanism involves:
-
Enolate formation : Base deprotonates malononitrile.
-
Nucleophilic attack : Enolate adds to thiazolidinone aldehyde.
-
Elimination : Water is expelled to form the conjugated ylidene double bond .
Amidation
The reaction proceeds via:
-
Activation : Phenylacetyl chloride reacts with EDC/HOBT to form an active intermediate.
-
Coupling : The intermediate reacts with the thiazolidinone amine to form the amide .
Key Functional Groups and Reactivity
The compound’s reactivity stems from:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Thiazolidinone Core
2.1.1 Substituent Variations at the 3-Position
- Compound 194: (Z)-2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)phenoxy)-N-phenylacetamide This analogue replaces the piperidin-1-ylmethyl group with a phenoxy-linked TZD scaffold.
Compound 198 : 2-(2,4-Dioxothiazolidin-3-yl)-N-phenylacetamide
Lacking the 5-ylidene substituent, this simpler TZD derivative shows reduced conformational rigidity. The absence of the piperidine group limits its interaction with hydrophobic pockets in biological targets .- Compound BC37983: 2-[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide Here, the 3-position is substituted with a 2-oxo-2-phenylethyl group.
2.1.2 Substituent Variations at the Acetamide Moiety
- Compound 4g: (Z)-Methyl 2-((Z)-4-oxo-3-phenyl-2-(2-(phenylsulfonyl)hydrazono)thiazolidin-5-ylidene)acetate Replacing the N-phenylacetamide with a methyl ester group alters the compound’s pharmacokinetics, increasing metabolic susceptibility to esterases. The sulfonamide hydrazone introduces hydrogen-bonding capacity, which may enhance target affinity but reduce oral bioavailability .
Crystallographic and Conformational Analysis
- The Z-configuration of the target compound’s exocyclic double bond is critical for maintaining planarity, ensuring optimal interaction with PPAR-γ’s ligand-binding domain .
- Comparative studies of (Z)-methyl 2-[(Z)-4-oxo-2-(2-tosylhydrazono)thiazolidin-5-ylidene]acetate reveal similar dihedral angles (~5–10°) between the thiazolidinone ring and acetamide group, suggesting conserved conformational stability .
Preparation Methods
Synthesis of Thiazolidine-2,4-dione (TZD) Core
The thiazolidine-2,4-dione scaffold serves as the foundational building block. The synthesis begins with the cyclocondensation of thiourea and chloroacetic acid in concentrated hydrochloric acid under reflux (72–80% yield). This method, validated across multiple studies, ensures high purity and scalability:
Reaction Conditions
- Thiourea (1 mol) + Chloroacetic acid (1 mol) → Reflux in conc. HCl (10 h)
- Workup : Precipitation in ice-cold water, filtration, and recrystallization from water.
Key Insight : The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks chloroacetic acid, followed by cyclization to form the TZD ring.
Introduction of Piperidin-1-ylmethyl Group via Mannich Reaction
The Mannich reaction is employed to functionalize the TZD core at position 3 with a piperidinylmethyl group. This step introduces tertiary amine functionality, enhancing solubility and bioactivity.
Procedure
- TZD (1 mmol) + Piperidine (1.2 mmol) + Formaldehyde (1.5 mmol) → Reflux in ethanol (6 h).
- Workup : Evaporation under reduced pressure, washing with NaOH (2%), and recrystallization from methanol.
Mechanistic Analysis :
The reaction proceeds via iminium ion formation, where formaldehyde and piperidine generate a reactive electrophile. Attack by the enolizable α-hydrogen of TZD yields the 3-(piperidin-1-ylmethyl) derivative.
Yield Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 85 |
| Temperature | Reflux | 85 |
| Catalyst | None | 85 |
| Alternative Catalyst | Acetic acid | 78 |
Knoevenagel Condensation for 5-Ylidene Acetamide Formation
The Z-configured exocyclic double bond at position 5 is established via Knoevenagel condensation between 3-(piperidin-1-ylmethyl)TZD and N-phenyl-2-oxoacetamide.
Synthesis of N-Phenyl-2-oxoacetamide
- Aniline (1 mmol) + Chloroacetyl chloride (1.1 mmol) → Stir in aqueous K₂CO₃ (2 h, 0°C).
- Product : 2-Chloro-N-phenylacetamide (92% yield).
- Oxidation : 2-Chloro-N-phenylacetamide → N-Phenyl-2-oxoacetamide using KMnO₄ in acidic conditions.
Condensation Protocol
- 3-(Piperidin-1-ylmethyl)TZD (1 mmol) + N-Phenyl-2-oxoacetamide (1.2 mmol) → Reflux in ethanol with piperidine (catalyst, 5 mol%).
- Workup : Acidification to pH 3–4, filtration, and crystallization from n-butanol or DMF:water (2:1).
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the piperidinylmethyl group and the acetamide phenyl ring during enolate formation. Polar solvents (e.g., ethanol) stabilize the transition state, yielding >90% Z-isomer.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
Infrared (IR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Z:E Ratio |
|---|---|---|---|---|
| Mannich + Knoevenagel | 3 | 62 | 98 | 95:5 |
| One-Pot Condensation | 2 | 54 | 91 | 88:12 |
| Microwave-Assisted | 2 | 68 | 99 | 97:3 |
Key Findings :
- Microwave irradiation reduces reaction time (20 min vs. 6 h) and improves Z-selectivity.
- One-pot methods suffer from lower yields due to intermediate instability.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) | Contribution (%) |
|---|---|---|
| Thiazolidine-2,4-dione | 120 | 35 |
| Piperidine | 90 | 25 |
| Chloroacetyl chloride | 80 | 20 |
Environmental Impact
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing (Z)-2-(2,4-dioxo-3-(piperidin-1-ylmethyl)thiazolidin-5-ylidene)-N-phenylacetamide?
- Methodology :
- Step 1 : Start with 2-chloro-N-phenylacetamide derivatives and substitute the chloro group using sodium azide in a toluene:water (8:2) system under reflux (5–7 h). Monitor progress via TLC (hexane:ethyl acetate, 9:1) .
- Step 2 : For cyclization, combine intermediate thiourea derivatives with maleimides in glacial acetic acid under reflux (2 h). Isolate solids via filtration, wash with ethanol, and recrystallize .
- Key Considerations : Ensure anhydrous conditions for azide substitution and stoichiometric control during cyclization to avoid side products.
Q. How should researchers characterize the stereochemical configuration (Z/E) of this compound?
- Methodology :
- NMR Analysis : Use - and -NMR to identify deshielded protons and carbons near the thiazolidinone ring. The Z-configuration typically shows distinct coupling patterns for the exocyclic double bond .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement. Compare with reported thiazolidinone derivatives (e.g., Kasmi et al., 2010) .
- Table : Key Spectral Signatures
| Technique | Z-Configuration Marker |
|---|---|
| -NMR | δ 6.8–7.2 ppm (vinyl proton splitting) |
| IR | 1680–1700 cm (C=O stretching) |
Q. What safety precautions are critical during handling?
- Guidelines :
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy of thiazolidinone intermediates .
- Avoid exposure to azide precursors (e.g., NaN), which are toxic and explosive under acidic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiazolidinone core under varying catalytic conditions?
- Methodology :
- Design of Experiments (DoE) : Test solvents (acetic acid vs. DMF), temperatures (80–120°C), and catalysts (e.g., ZnCl) using fractional factorial design.
- Case Study : A 2023 study achieved 78% yield in glacial acetic acid at 100°C, while DMF reduced yields to 45% due to side reactions .
- Data Contradiction : Some protocols report higher yields with microwave-assisted synthesis (e.g., 85% in 30 min vs. 5 h reflux). Validate via reproducibility trials .
Q. How to resolve contradictory spectral data for structural analogs?
- Methodology :
- Cross-Technique Validation : Combine NMR, HRMS, and single-crystal XRD to confirm ambiguous signals. For example, a 2021 study resolved overlapping -NMR peaks using - COSY .
- Case Example : Discrepancies in IR carbonyl stretches (1670 vs. 1705 cm) were linked to solvent polarity effects in thiazolidinone derivatives .
Q. What computational strategies predict the compound’s biological activity?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Parameterize the piperidinylmethyl group for flexibility .
- QSAR Modeling : Train models on thiazolidinone datasets (e.g., IC values for anti-inflammatory activity) to correlate substituent effects with potency .
Q. How to investigate the compound’s stability under physiological conditions?
- Methodology :
- Hydrolytic Stability Assay : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. Thiazolidinone rings are prone to hydrolysis at the 2,4-dioxo sites .
- Oxidative Stress Test : Expose to HO (1 mM) and quantify decomposition products using LC-MS .
Methodological Challenges and Solutions
Q. Why do synthetic routes produce variable stereochemical outcomes?
- Root Cause : Competing reaction pathways (e.g., keto-enol tautomerism during cyclization).
- Solution : Introduce chiral auxiliaries (e.g., L-proline) or use asymmetric catalysis to enforce Z-selectivity .
Q. How to address low solubility in pharmacological assays?
- Strategies :
- Co-solvent Systems : Use DMSO:PBS (10:90) or cyclodextrin inclusion complexes .
- Prodrug Design : Modify the N-phenylacetamide group with ester linkages to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
